Cas no 868656-97-7 (Methyl 6-bromo-1H-indole-3-carboxylate)

Methyl 6-bromo-1H-indole-3-carboxylate structure
868656-97-7 structure
商品名:Methyl 6-bromo-1H-indole-3-carboxylate
CAS番号:868656-97-7
MF:C10H8BrNO2
メガワット:254.080021858215
MDL:MFCD00590200
CID:830545
PubChem ID:11499811

Methyl 6-bromo-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-bromo-1H-indole-3-carboxylate
    • 1H-Indole-3-carboxylic acid, 6-bromo-, methyl ester
    • Methyl 6-bromoindole-3-carboxylate
    • 6-Bromo-1H-indole-3-carboxylic acid methyl ester
    • 1H-INDOLE-3-CARBOXYLIC ACID,6-BROMO-,METHYL ESTER
    • Methyl 6 -bromo-1H-indole-2-carboxylate
    • Methyl 6-bromoindole-3-carboxyate
    • SKZJYJMYLUQJPG-UHFFFAOYSA-N
    • 3663AC
    • FCH1394010
    • Methyl 6-bromo-1
    • Methyl 6-bromo-1H-indole-3-carboxylate (ACI)
    • 6-Bromoindole-3-carboxylic acid methyl ester
    • AKOS015898339
    • 868656-97-7
    • DS-17679
    • AMY41778
    • Methyl6-bromo-1H-indole-3-carboxylate
    • A847202
    • DTXSID80467637
    • AB9642
    • MFCD09836005
    • SCHEMBL497746
    • SY046850
    • SB39196
    • Methyl 6-bromo-1H-indol-3-carboxylate
    • CS-0045068
    • FT-0709955
    • CHEMBL457164
    • J-504704
    • AC-30546
    • DTXCID70418456
    • MDL: MFCD00590200
    • インチ: 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
    • InChIKey: SKZJYJMYLUQJPG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C(=CC(=CC=2)Br)NC=1)OC

計算された属性

  • せいみつぶんしりょう: 252.97384g/mol
  • どういたいしつりょう: 252.97384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.1
  • 疎水性パラメータ計算基準値(XlogP): 3.3

Methyl 6-bromo-1H-indole-3-carboxylate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H317
  • 警告文: P280
  • ちょぞうじょうけん:Inert atmosphere,2-8°C

Methyl 6-bromo-1H-indole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1126094-5g
6-Bromo-1H-indole-3-carboxylic acid methyl ester
868656-97-7 95%
5g
$265 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NO569-200mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95+%
200mg
173.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NO569-50mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95+%
50mg
75.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NO569-250mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95+%
250mg
396CNY 2021-05-08
Alichem
A199003859-1g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
1g
$1752.40 2023-08-31
Alichem
A199003859-500mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
500mg
$1078.00 2023-08-31
Fluorochem
231448-5g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
5g
£191.00 2022-02-28
Matrix Scientific
222417-10g
Methyl 6-bromo-1H-indole-3-carboxylate, 95% min
868656-97-7 95%
10g
$809.00 2023-09-09
Fluorochem
231448-1g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
1g
£70.00 2022-02-28
Fluorochem
231448-25g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
25g
£726.00 2022-02-28

Methyl 6-bromo-1H-indole-3-carboxylate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; rt → 80 °C; 5 - 48 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; rt → 80 °C
リファレンス
Decatungstate-Photocatalyzed Dearomative Hydroacylation of Indoles: Direct Synthesis of 2-Acylindolines
Varlet, Thomas; et al, Chemistry - A European Journal, 2022, 28(56),

合成方法 2

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; overnight, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; overnight, 65 °C
リファレンス
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia
Genin, Michael J.; et al, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
リファレンス
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

合成方法 4

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  0 °C → 23 °C; 1 h, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  19 h, 100 °C; 100 °C → 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 23 °C
1.4 Reagents: Trimethylsilyldiazomethane ;  7 min, 23 °C; 23 min, 23 °C
リファレンス
Total Synthesis and Biological Studies of TMC-205 and Analogues as Anticancer Agents and Activators of SV40 Promoter
Gao, Yang; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 863-867

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; rt → 80 °C
リファレンス
Decatungstate-Photocatalyzed Dearomative Hydroacylation of Indoles: Direct Synthesis of 2-Acylindolines
Varlet, Thomas; et al, Chemistry - A European Journal, 2022, 28(56),

Methyl 6-bromo-1H-indole-3-carboxylate Raw materials

Methyl 6-bromo-1H-indole-3-carboxylate Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:868656-97-7)Methyl 6-bromo-1H-indole-3-carboxylate
A847202
清らかである:99%/99%
はかる:25g/100g
価格 ($):440.0/1509.0